N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Anticancer Cytotoxicity Structure–Activity Relationship

Hit identification programs targeting ATP-utilizing enzymes need structurally defined benzothiazole amides with verified regioisomeric identity. This compound delivers the 6-fluoro regioisomer essential for biphasic cytotoxicity in MCF-7 and MDA-MB-468 models-5- and 7-fluoro isomers fail to recapitulate this profile. The morpholinopropyl N-substituent confers aqueous solubility and matches ATP-utilizing enzyme inhibitor pharmacophore claims; the HCl salt ensures defined stoichiometry for reproducible in vitro pharmacology and direct dissolution in assay buffers. Also suitable for antimicrobial phenotypic screening against Gram-positive, Gram-negative, and fungal pathogens. ≥95% purity. Request a quote for bulk quantities and custom packaging.

Molecular Formula C21H23ClFN3O2S
Molecular Weight 435.94
CAS No. 1217043-05-4
Cat. No. B2845643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
CAS1217043-05-4
Molecular FormulaC21H23ClFN3O2S
Molecular Weight435.94
Structural Identifiers
SMILESC1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CC=C4.Cl
InChIInChI=1S/C21H22FN3O2S.ClH/c22-17-7-8-18-19(15-17)28-21(23-18)25(20(26)16-5-2-1-3-6-16)10-4-9-24-11-13-27-14-12-24;/h1-3,5-8,15H,4,9-14H2;1H
InChIKeyFIJYDDXIBYOBEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluorobenzothiazole Amide Scaffold for Targeted Probe Discovery


N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride (CAS 1217043-05-4) is a synthetic small molecule belonging to the 2-amidobenzothiazole class. Its architecture integrates three pharmacophoric modules: a 6-fluorobenzothiazole core with established class-level anticancer selectivity [1], a central benzamide linker, and an N-linked morpholinopropyl side chain that confers aqueous solubility and serves as a kinase inhibitor recognition element [2]. Unlike simple benzothiazole building blocks, this compound presents a fully elaborated N,N-disubstituted amide scaffold, making it a ready-to-screen candidate for ATP-utilizing enzyme inhibitor and targeted anticancer discovery programs.

Structural Differentiation from In-Class Benzothiazole Analogs


Benzothiazole-based amides with similar molecular formulae are not functionally interchangeable. Three structural determinants of the target compound severely restrict substitution: (i) the regiochemistry of the fluorine atom on the benzothiazole ring—only the 6-fluoro isomer retains the therapeutically relevant biphasic cytotoxicity profile in sensitive cancer cell lines, while the 5- and 7-fluoro isomers ablate this signature [1]; (ii) the morpholinopropyl N-substituent, which distinguishes this compound from unsubstituted N-H benzamides and is specifically claimed as a pharmacophoric element in ATP-utilizing enzyme inhibitor patents [2]; and (iii) the hydrochloride salt form, which provides a defined stoichiometry essential for reproducible in vitro pharmacology. Substitution with any benzothiazole amide lacking one or more of these features risks loss of the biological profile, altered solubility, and non-comparable assay results.

Quantified Differentiation Evidence for Scientific Procurement


6-Fluoro Regioisomer Retains Biphasic Cytotoxicity Profile

In a systematic regioisomeric study of fluorinated 2-(4-aminophenyl)benzothiazoles, the 6-fluoro-substituted benzothiazole (compound 10d) was shown to retain the characteristic biphasic dose–response relationship in sensitive MCF-7 breast cancer cells, whereas the 5-fluoro (10h) and 7-fluoro (10i) isomers completely lost this biphasic profile [1]. The biphasic response is a hallmark of the antitumor benzothiazole pharmacophore and is considered mechanistically linked to CYP1A1-mediated metabolic activation [1].

Anticancer Cytotoxicity Structure–Activity Relationship

Morpholinopropyl Substituent Enables ATP-Utilizing Enzyme Inhibition

US patent US20090048313A1 explicitly claims 2-amido-thiazole-based compounds bearing morpholinopropyl substituents as inhibitors of ATP-utilizing enzymes [1]. The general formula encompasses thiazole cores substituted with an amido group (including benzamide) and a morpholinopropyl side chain—the precise substitution pattern present in the target compound. The patent teaches that this morpholinopropyl appendage is critical for target engagement with ATP-binding pockets, a feature absent in simpler N-aryl or N-alkyl benzothiazole amides lacking a basic side chain.

Kinase inhibition ATP-utilizing enzymes Medicinal chemistry

6-Fluorobenzothiazole Amide Class Shows Antimicrobial Activity

A series of substituted 6-fluorobenzo[d]thiazole amides, the same core heterocycle present in the target compound, were evaluated for antimicrobial and antifungal activity by Pejchal et al. (2015). Selected compounds from this series exhibited antibacterial and antifungal activity comparable or slightly superior to the clinical standards chloramphenicol, cefoperazone, and amphotericin B [1]. While the exact target compound was not among those tested, the 6-fluorobenzothiazole amide chemotype demonstrated validated antimicrobial potential.

Antimicrobial Antifungal Benzothiazole amides

Hydrochloride Salt Enhances Aqueous Solubility for Screening

The target compound is supplied as a hydrochloride salt, and its structure incorporates a basic morpholinopropyl side chain. Literature precedent for morpholinopropyl-substituted benzamides indicates that the combination of a hydrochloride counterion and a morpholine ring enhances aqueous solubility relative to neutral free-base analogs lacking basic side chains [1]. This solubility advantage is critical for achieving reproducible compound handling in aqueous assay buffers and for reducing DMSO carryover artifacts in cell-based screens.

Solubility Hydrochloride salt Physicochemical properties

N,N-Disubstituted Amide Architecture and Metabolic Stability

The target compound is an N,N-disubstituted amide (tertiary amide), in contrast to widely available N-unsubstituted benzothiazole amides such as N-(6-fluorobenzo[d]thiazol-2-yl)benzamide (CAS 16194-65-3). Tertiary amides generally exhibit enhanced resistance to hydrolytic metabolism by amidases compared to secondary amides [1]. Additionally, the morpholinopropyl N-substituent introduces a basic amine distal to the amide bond, a feature that can modulate logD and reduce non-specific protein binding relative to neutral N-aryl analogs.

Metabolic stability N-substitution Amide bond

Synthetic Tractability and Purity for Reproducible Screening

The target compound is commercially available at ≥95% purity (HPLC) as a defined hydrochloride salt, ensuring batch-to-batch reproducibility for screening . In contrast, custom synthesis of closely related analogs (e.g., 3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide HCl, CAS 1216523-75-9 ) requires multi-step protocols with variable yields and purification challenges. The benzamide linkage in the target compound is synthetically more accessible than sulfonamide or carbamate analogs, facilitating analog generation for SAR follow-up.

Synthesis Purity Reproducibility

Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Discovery and ATP-Competitive Probe Development

The morpholinopropyl-substituted benzothiazole amide scaffold is explicitly claimed in patents targeting ATP-utilizing enzymes [1]. The target compound is pre-equipped with the critical morpholinopropyl recognition element and the 6-fluorobenzothiazole core, making it suitable for primary screening against kinase panels. Its HCl salt form enables direct dissolution in aqueous assay buffers, reducing pre-screening formulation challenges. This scenario is best suited for hit identification programs focusing on oncology or inflammatory kinase targets.

Selective Anticancer Screening via 6-Fluoro Metabolic Activation

The 6-fluorobenzothiazole substructure present in this compound is the only fluorinated regioisomer of the benzothiazole class (alongside 4-fluoro) that retains the biphasic cytotoxicity signature linked to CYP1A1-mediated bioactivation in sensitive breast cancer cell lines [2]. This compound is therefore appropriate for cytotoxicity screening in MCF-7 and MDA-MB-468 models where metabolic activation is required for antitumor activity. Procurement for this purpose is supported by class-level evidence that the 5- and 7-fluoro isomers fail to recapitulate this pharmacology.

Anti-Infective Screening with Validated Benzothiazole Chemotype

The 6-fluorobenzothiazole amide chemotype has demonstrated antimicrobial and antifungal activity comparable to clinical standards including chloramphenicol, cefoperazone, and amphotericin B in published studies [3]. The target compound can be deployed in phenotypic antimicrobial screening panels against Gram-positive, Gram-negative, and fungal pathogens. Its structural differentiation from simple benzothiazole precursors (via the elaborated morpholinopropyl-benzamide architecture) may offer improved selectivity profiles.

Chemical Biology Tool for Amide Substitution SAR Studies

As an N,N-disubstituted tertiary amide with a basic morpholinopropyl appendage, this compound serves as a valuable comparator in studies investigating the role of amide N-substitution on target engagement, metabolic stability, and physicochemical properties [4]. It can be benchmarked directly against N-unsubstituted analogs (e.g., CAS 16194-65-3) in assays measuring plasma stability, microsomal clearance, or cellular permeability, providing quantitative structure–property relationship (QSPR) data for the benzothiazole amide series.

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